3',5'-Dimethyl-2'-fluorophenacyl chloride
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Overview
Description
3’,5’-Dimethyl-2’-fluorophenacyl chloride is an organic compound with the molecular formula C10H10ClFO. It is a derivative of phenacyl chloride, where the phenyl ring is substituted with two methyl groups at the 3’ and 5’ positions and a fluorine atom at the 2’ position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethyl-2’-fluorophenacyl chloride typically involves the chlorination of 3’,5’-dimethyl-2’-fluoroacetophenone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
3’,5’-Dimethyl-2’-fluoroacetophenone+SOCl2→3’,5’-Dimethyl-2’-fluorophenacyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of 3’,5’-Dimethyl-2’-fluorophenacyl chloride can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethyl-2’-fluorophenacyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or thiourea (NH2CSNH2) under mild conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Reduction: Formation of 3’,5’-dimethyl-2’-fluorophenethyl alcohol.
Oxidation: Formation of 3’,5’-dimethyl-2’-fluorobenzoic acid.
Scientific Research Applications
3’,5’-Dimethyl-2’-fluorophenacyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,5’-Dimethyl-2’-fluorophenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl groups influences its reactivity and stability. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3’,4’-Dimethyl-2’-fluorophenacyl chloride: Similar structure but with different substitution pattern.
2’-Fluorophenacyl chloride: Lacks the methyl groups, leading to different reactivity.
3’,5’-Dimethylphenacyl chloride: Lacks the fluorine atom, affecting its chemical properties.
Uniqueness
3’,5’-Dimethyl-2’-fluorophenacyl chloride is unique due to the combined presence of the fluorine atom and the methyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H10ClFO |
---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
2-chloro-1-(2-fluoro-3,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H10ClFO/c1-6-3-7(2)10(12)8(4-6)9(13)5-11/h3-4H,5H2,1-2H3 |
InChI Key |
FOYOBJJWMJDZRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)CCl)F)C |
Origin of Product |
United States |
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